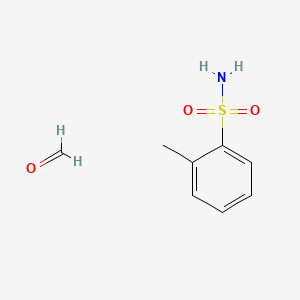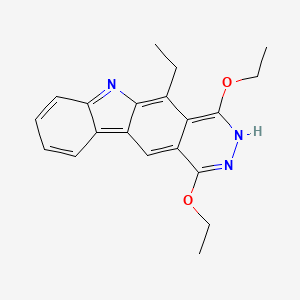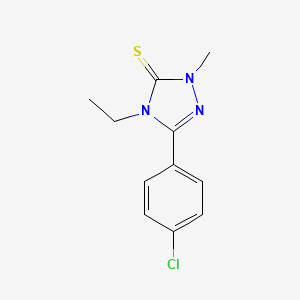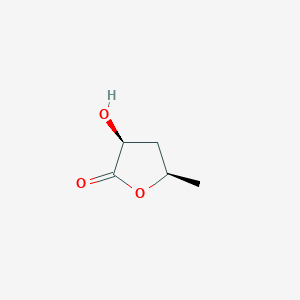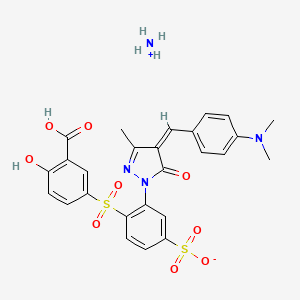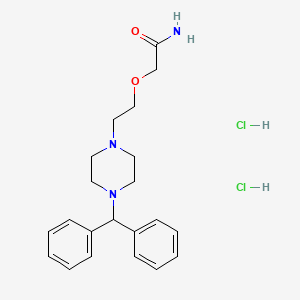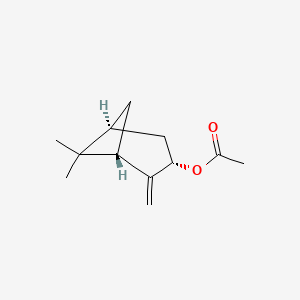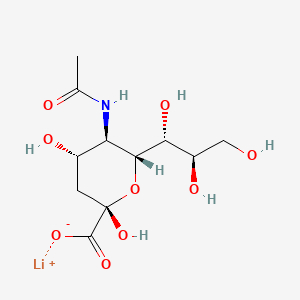
Lithium N-acetylneuraminate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium N-acetylneuraminate is a compound that combines lithium, a well-known element used in various applications, with N-acetylneuraminic acid, a type of sialic acid. Sialic acids are a family of nine-carbon sugars that play crucial roles in biological processes, including cellular recognition and signaling. N-acetylneuraminic acid is the most common sialic acid found in human cells and is involved in various physiological functions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetylneuraminic acid, which is a key component of Lithium N-acetylneuraminate, can be achieved through several methods. One common approach is the enzymatic synthesis using N-acetyl-glucosamine 2-epimerase (AGE) for epimerization and N-acetylneuraminic acid lyase (NAL) for aldol condensation . This method involves the use of pyruvate and N-acetyl-glucosamine as substrates and is known for its high production efficiency .
Industrial Production Methods
Industrial production of N-acetylneuraminic acid often involves the use of recombinant microorganisms engineered to produce the compound from simple sugars like glucose. This biotechnological approach allows for large-scale production and is considered environmentally friendly .
化学反応の分析
Types of Reactions
Lithium N-acetylneuraminate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the N-acetylneuraminic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-acetylneuraminic acid derivatives with different functional groups, while reduction can yield simpler sugar alcohols .
科学的研究の応用
Lithium N-acetylneuraminate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying carbohydrate chemistry.
作用機序
The mechanism of action of Lithium N-acetylneuraminate involves its interaction with specific molecular targets and pathways. N-acetylneuraminic acid is known to bind to cell surface receptors and participate in cellular recognition events. This interaction can modulate various signaling pathways, including those involved in immune responses and cell adhesion . Lithium, on the other hand, is known for its neuroprotective effects and can influence pathways related to mood stabilization and neuroprotection .
類似化合物との比較
Similar Compounds
N-acetylneuraminic acid (Neu5Ac): The most common sialic acid found in human cells.
N-Glycolylneuraminic acid (Neu5Gc): Another form of sialic acid found in some mammalian cells.
N-acetyl-D-mannosamine (ManNAc): A precursor in the biosynthesis of N-acetylneuraminic acid.
Uniqueness
Lithium N-acetylneuraminate is unique due to the combination of lithium and N-acetylneuraminic acid. This combination allows it to exhibit properties of both components, such as the neuroprotective effects of lithium and the biological functions of N-acetylneuraminic acid. This dual functionality makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
103882-91-3 |
|---|---|
分子式 |
C11H18LiNO9 |
分子量 |
315.2 g/mol |
IUPAC名 |
lithium;(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C11H19NO9.Li/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);/q;+1/p-1/t5-,6+,7+,8+,9+,11-;/m0./s1 |
InChIキー |
QCNWBLZXAQYTFM-BKSOAOGQSA-M |
異性体SMILES |
[Li+].CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])O)O |
正規SMILES |
[Li+].CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


